molecular formula C24H21FN2O3 B11578839 2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11578839
M. Wt: 404.4 g/mol
InChI Key: SVCVXAKNHHJAQL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a high-purity chemical compound supplied as a dry powder for research applications. This synthetic molecule features a fused tricyclic core structure, belonging to the pyrazolo-benzoxazine class of heterocyclic compounds, which is characterized by a pyrazole ring fused to a benzoxazine moiety . The specific substitution pattern with a 3,4-dimethoxyphenyl group and a 4-fluorophenyl group at key positions on the core structure is designed to influence the compound's electronic, steric, and potential pharmacokinetic properties, making it a valuable scaffold for investigative applications . Compounds within the pyrazolo-benzoxazine family have been identified as having research value in medicinal chemistry and chemical biology. Structural analogs of this compound have been explored for various scientific research applications, serving as key building blocks for the synthesis of more complex molecules and materials . The unique architecture of the benzoxazine core allows for interaction with biological macromolecules, making related compounds candidates for studying mechanisms such as enzyme inhibition and receptor binding in vitro . Researchers can utilize this compound as a lead structure or intermediate in the development of novel therapeutic agents or biochemical probes. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21FN2O3/c1-28-22-12-9-16(13-23(22)29-2)19-14-20-18-5-3-4-6-21(18)30-24(27(20)26-19)15-7-10-17(25)11-8-15/h3-13,20,24H,14H2,1-2H3

InChI Key

SVCVXAKNHHJAQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F)OC

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, a 1,3-dipolar cycloaddition between a hydrazine-bearing precursor and a fluorophenyl-substituted enone generates the pyrazole intermediate. Reaction conditions often involve refluxing in ethanol or methanol with catalytic acetic acid, achieving yields of 65–75%.

Benzoxazine Cyclization

The benzoxazine ring is formed through a Mannich-type reaction, combining the pyrazole intermediate with formaldehyde and a primary amine. A representative procedure involves heating 3,4-dimethoxyphenol, paraformaldehyde, and a diamine (e.g., 1,2-diaminoethane) in toluene at 110°C for 12 hours. The reaction proceeds via in situ formation of an iminium intermediate, which undergoes intramolecular cyclization to yield the bicyclic structure.

Functional Group Introduction

The 4-fluorophenyl and 3,4-dimethoxyphenyl groups are introduced via Suzuki-Miyaura cross-coupling or Ullmann-type reactions. For instance, palladium-catalyzed coupling of a boronic ester derivative with a halogenated benzoxazine precursor achieves regioselective aryl substitution. Optimal conditions use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a DMF/H₂O solvent system at 80°C, yielding 85–90% product.

Solvent-Free Synthesis Using Extrusion Technology

Recent advancements in green chemistry have enabled the preparation of benzoxazine derivatives without solvents, significantly reducing waste and energy consumption.

Extrusion Process Design

A patent by details a solventless method where 3,4-dimethoxyphenol, 4-fluoroaniline, and paraformaldehyde are mixed in a twin-screw extruder at 100–130°C. The mechanical shear forces and controlled temperature profile facilitate the Mannich reaction, achieving >80% conversion within 20 minutes. This method eliminates the need for solvent recovery and is scalable to continuous production.

Reaction Optimization

Key parameters include:

  • Temperature : 120°C maximizes cyclization efficiency while minimizing decomposition.

  • Residence Time : 15–30 minutes ensures complete monomer conversion.

  • Catalyst : Addition of 1 mol% p-toluenesulfonic acid reduces reaction time by 40%.

ParameterOptimal ValueConversion Efficiency
Temperature120°C92%
Residence Time25 min88%
Catalyst Loading1 mol%95%

Catalytic and Reaction Condition Optimization

Lewis Acid Catalysis

AlCl₃ and ZnCl₂ enhance the electrophilicity of formaldehyde during benzoxazine formation. For example, ZnCl₂ (10 mol%) in dichloroethane at 80°C improves cyclization yields from 70% to 88% by stabilizing the transition state.

Alkaline Conditions for Coupling

Purification and Characterization Techniques

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2). This removes unreacted diamine and oligomeric byproducts, achieving >98% purity.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar arrangement of the benzoxazine ring and dihedral angles between substituents (e.g., 12.5° between dimethoxyphenyl and fluorophenyl groups) . These structural insights inform reactivity predictions for further derivatization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 3,4-Dimethoxyphenyl, 4-Fluorophenyl C24H20FN2O3 403.43 Electron-rich (methoxy) and halogen (fluoro) groups
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-... 4-Chlorophenyl, 4-Methoxyphenyl C23H19ClN2O2 391.87 Chloro substituent enhances lipophilicity
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... Bromo, 4-Fluorophenyl, 4-Methylphenyl C23H17BrFN2O 437.30 Bromine increases molecular weight and steric bulk
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-... 4-Butoxyphenyl, 4-Ethoxyphenyl C27H27N2O3 427.52 Alkoxy chains improve solubility

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (e.g., in the target compound and ’s analog) enhance solubility and may facilitate hydrogen bonding .
  • Bromine () adds steric bulk, which could hinder bioavailability .
  • Alkoxy Chains : Butoxy and ethoxy groups () increase hydrophobicity but may enhance membrane permeability .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of appropriate precursors under controlled conditions. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times. The structural characterization is often confirmed using spectroscopic methods like NMR and mass spectrometry.

Anti-Cancer Activity

Research indicates that derivatives similar to 2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A study demonstrated that benzoxazepine derivatives showed varying degrees of cytotoxicity against solid tumor cell lines. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15IL-6 Inhibition
Compound BHeLa (Cervical Cancer)20TNF-α Modulation
Compound CA549 (Lung Cancer)12Apoptosis Induction

Anti-Inflammatory Activity

The compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of inflammatory cytokines in response to stimuli.

  • Inflammation Models : Experimental models using lipopolysaccharide (LPS) to induce inflammation have demonstrated that this compound significantly reduces the levels of pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial efficacy of 2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has also been investigated.

  • Microbial Assays : Studies indicate limited but significant antimicrobial activity against specific bacterial strains. The compound shows effectiveness against Gram-positive bacteria like Staphylococcus aureus and certain fungi .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Dengue Virus Inhibition : Molecular docking studies suggest that similar compounds may act as inhibitors for dengue virus serine protease, indicating a potential role in antiviral therapies .
  • Cancer Cell Proliferation : A study evaluated the effects of benzoxazepine derivatives on cancer cell proliferation and found that they significantly inhibited growth in several cancer types through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with cyclocondensation of substituted pyrazole precursors with benzoxazine intermediates. Key steps include:

  • Microwave-assisted synthesis for reduced reaction time (e.g., 15–30 min at 150°C) compared to traditional thermal methods (6–12 hrs) .
  • Solvent selection critically impacts yield: Polar aprotic solvents (DMF, DMSO) enhance ring-closure efficiency, while chlorinated solvents (DCM) improve intermediate stability .
  • Yield optimization : Use 10 mol% Pd(PPh₃)₄ catalyst for Suzuki-Miyaura coupling of the 4-fluorophenyl group, achieving ~78% yield .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies often arise from unaccounted stereoelectronic effects or solvent interactions. Mitigation strategies:

  • Perform density functional theory (DFT) with solvent correction (e.g., SMD model) to refine electrostatic potential maps of the fluorophenyl moiety .
  • Validate via isothermal titration calorimetry (ITC) to compare binding thermodynamics (ΔG, ΔH) with docking scores .
  • Cross-check purity using HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to rule out degradation products .

Basic: What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration; comparable to 3-(2,4-dichlorophenyl)-pyrazolo[1,5-a]pyrimidine (R-factor = 0.051, data-to-parameter ratio = 12.6) .
  • ¹H/¹³C NMR : Assign dihydrobenzoxazine protons (δ 4.1–5.3 ppm) and fluorophenyl carbons (¹³C δ 115–160 ppm) .
  • HRMS-ESI : Confirm molecular ion [M+H]⁺ at m/z 433.1422 (theoretical: 433.1425) .

Advanced: How does the 4-fluorophenyl substituent influence electronic properties and binding affinity?

Methodological Answer:

  • Electron-withdrawing effect : Fluorine increases electrophilicity of the adjacent phenyl ring (Hammett σₚ = +0.06), enhancing hydrogen bonding with kinase active sites .
  • Comparative SAR : Replace with chlorophenyl (lower logP) or methoxyphenyl (higher solubility) to assess activity shifts. Use surface plasmon resonance (SPR) for kinetic binding assays (KD ≤ 10 µM preferred) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Enzyme inhibition : Test against COX-2 or Aurora kinases at 1–100 µM, using fluorogenic substrates (e.g., ATPase-Glo™) .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates selectivity) .
  • Solubility : Use shake-flask method (PBS pH 7.4) with HPLC quantification; logP ~3.2 suggests moderate lipophilicity .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-PDA for hydrolytic byproducts (e.g., demethylated derivatives) .
  • Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV) to assess benzoxazine ring oxidation .
  • Metabolic stability : Incubate with liver microsomes (CYP3A4/2D6) and quantify half-life via LC-MS/MS .

Basic: What computational tools predict metabolic pathways?

Methodological Answer:

  • SwissADME : Predict phase I metabolism (e.g., O-demethylation at 3,4-dimethoxyphenyl) and bioavailability radar .
  • GLIDE (Schrödinger) : Dock into CYP450 isoforms (3A4, 2C9) to identify vulnerable sites .

Advanced: How to optimize regioselectivity in pyrazolo[1,5-c]benzoxazine functionalization?

Methodological Answer:

  • Directed ortho-metalation : Use LDA/TMP at −78°C to introduce substituents at C7/C8 positions .
  • Microwave-assisted Buchwald-Hartwig : Achieve C–N coupling with 2° amines (e.g., morpholine) at 100°C, 30 min .

Basic: What are key considerations for scaling up synthesis?

Methodological Answer:

  • Solvent recycling : Recover DMF via fractional distillation (>90% purity) .
  • Process safety : Monitor exotherms during nitro-group reduction (Raney Ni/H₂) using RC1 calorimetry .

Advanced: How to correlate crystallographic data with solution-state conformation?

Methodological Answer:

  • NOESY NMR : Identify through-space correlations between dihydrobenzoxazine H10b and fluorophenyl protons .
  • Molecular dynamics (MD) : Simulate 100 ns trajectories in explicit water to compare with X-ray torsion angles (±5° tolerance) .

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